molecular formula C6H5ClN2O2 B1267581 2-Amino-6-chloropyridine-4-carboxylic acid CAS No. 6313-55-9

2-Amino-6-chloropyridine-4-carboxylic acid

Cat. No.: B1267581
CAS No.: 6313-55-9
M. Wt: 172.57 g/mol
InChI Key: XELVYABXHBMJRZ-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyridine-4-carboxylic acid, also known as 2-Amino-6-chloroisonicotinic acid, is a heterocyclic organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a chlorine atom at the sixth position, and a carboxylic acid group at the fourth position.

Scientific Research Applications

2-Amino-6-chloropyridine-4-carboxylic acid has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Amino-6-chloropyridine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyridine metabolism, such as pyridine nucleotide transhydrogenase. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and differentiation . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites . This binding interaction results in conformational changes that either enhance or inhibit the enzyme’s activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to promote beneficial effects such as enhanced cell proliferation and improved metabolic function . At high doses, it can exhibit toxic or adverse effects, including cellular apoptosis and organ toxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to pyridine metabolism. It interacts with enzymes such as pyridine nucleotide transhydrogenase and pyridine carboxylase, which play key roles in the conversion of pyridine derivatives . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles, thereby influencing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloropyridine-4-carboxylic acid typically involves the chlorination of 2-Aminoisonicotinic acid. The reaction is carried out using thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 2-Amino-6-substituted-pyridine-4-carboxylic acids.

    Oxidation: 2-Nitro-6-chloropyridine-4-carboxylic acid.

    Reduction: 2-Amino-6-chloropyridine-4-methanol.

Comparison with Similar Compounds

Comparison: 2-Amino-6-chloropyridine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the chlorine atom at the sixth position enhances its reactivity towards nucleophilic substitution, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-6-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELVYABXHBMJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284986
Record name 2-Amino-6-chloropyridine-4-carboxylic acid
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6313-55-9
Record name 2-Amino-6-chloro-4-pyridinecarboxylic acid
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Record name NSC 44302
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Record name 6313-55-9
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Record name 2-Amino-6-chloropyridine-4-carboxylic acid
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Record name 2-Amino-6-chloroisonicotinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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